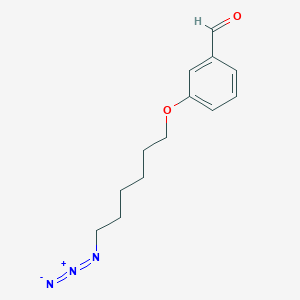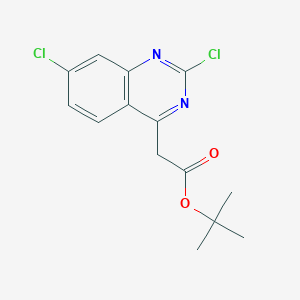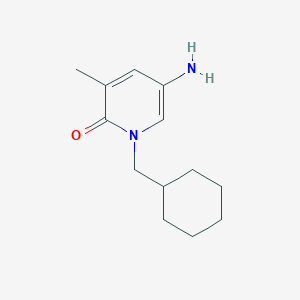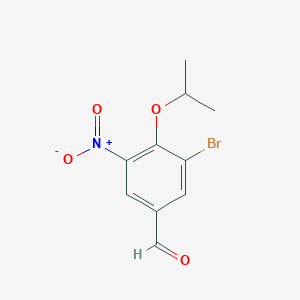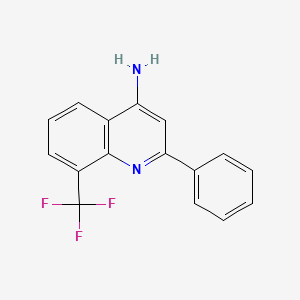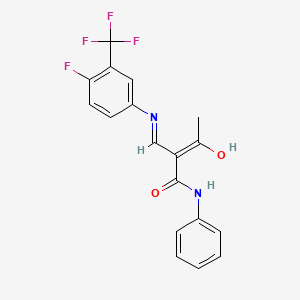
2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide is a synthetic organic compound characterized by its unique structural features, including a propenamide backbone substituted with acetyl, fluoro, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)aniline and N-phenylpropenamide.
Acetylation: The aniline derivative undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to form the acetylated intermediate.
Coupling Reaction: The acetylated intermediate is then coupled with N-phenylpropenamide under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency of various chemical transformations.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Additives: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
Coatings: Its functional groups allow for its use in specialized coatings with enhanced durability or chemical resistance.
作用机制
The mechanism of action of (Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and fluoro groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular pathways, influencing biological processes such as signal transduction or metabolic regulation.
相似化合物的比较
- (Z)-2-acetyl-3-[4-chloro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide
- (Z)-2-acetyl-3-[4-bromo-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide
- (Z)-2-acetyl-3-[4-methyl-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the aromatic ring, such as chloro, bromo, or methyl groups instead of fluoro.
- Reactivity: These structural variations can influence the compound’s reactivity, particularly in electrophilic aromatic substitution reactions.
- Applications: While similar in many respects, each compound’s unique substituents can confer distinct properties, making them suitable for different applications in drug development or materials science.
属性
分子式 |
C18H14F4N2O2 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC 名称 |
(Z)-2-[[4-fluoro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C18H14F4N2O2/c1-11(25)14(17(26)24-12-5-3-2-4-6-12)10-23-13-7-8-16(19)15(9-13)18(20,21)22/h2-10,25H,1H3,(H,24,26)/b14-11-,23-10? |
InChI 键 |
FLIAYZSPAKHWPL-CJMQLOFNSA-N |
手性 SMILES |
C/C(=C(\C=NC1=CC(=C(C=C1)F)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O |
规范 SMILES |
CC(=C(C=NC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


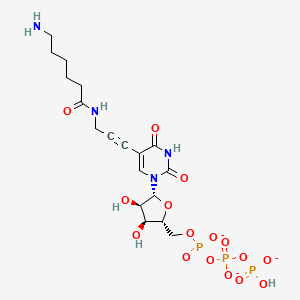
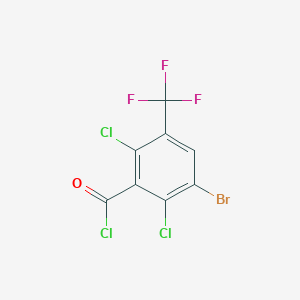
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
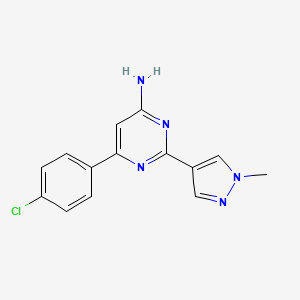
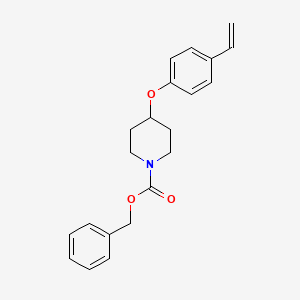
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)

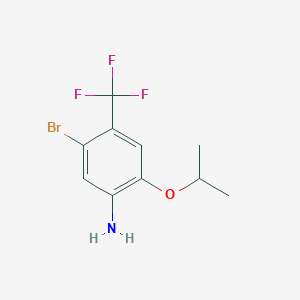
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
